4-(Diphenylphosphino)benzoic acid

Catalog No.
S709441
CAS No.
2129-31-9
M.F
C19H15O2P
M. Wt
306.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diphenylphosphino)benzoic acid

CAS Number

2129-31-9

Product Name

4-(Diphenylphosphino)benzoic acid

IUPAC Name

4-diphenylphosphanylbenzoic acid

Molecular Formula

C19H15O2P

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C19H15O2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21)

InChI Key

GXMHDTPYKRTARV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Ligand in Catalyst Synthesis:

-(Diphenylphosphino)benzoic acid (DPBA) finds application in scientific research as a ligand in the synthesis of various catalysts. Its unique structure, containing both a phosphine group and a carboxylic acid group, allows it to bind to metal centers and participate in catalytic cycles.

One example is the synthesis of organostannoxane-supported palladium nanoparticles. These nanoparticles, when combined with DPBA as a ligand, exhibit high activity and selectivity in Suzuki-coupling reactions, which are essential reactions for forming carbon-carbon bonds in organic synthesis [].

Another example involves the development of a polymetallic ruthenium-zinc complex catalyst for the hydrogenation of levulinic acid to γ-valerolactone. DPBA plays a crucial role in this catalyst system as well, facilitating the attachment of the metal centers and influencing the catalytic activity [].

4-(Diphenylphosphino)benzoic acid is a phosphine-containing organic compound characterized by the presence of a benzoic acid moiety substituted with a diphenylphosphino group at the para position. Its molecular formula is C₁₉H₁₅O₂P, and it has a molecular weight of approximately 314.30 g/mol. This compound exhibits both acidic and nucleophilic properties, making it versatile in various

4-(Diphenylphosphino)benzoic acid is notably used in the Mitsunobu reaction, where it acts as both a reductant and a pronucleophile. In this reaction, it can facilitate the inversion of secondary alcohols to form esters with phosphine oxide groups. The reaction typically involves the combination of 4-(diphenylphosphino)benzoic acid with di-2-methoxyethyl azodicarboxylate, leading to high stereo and chemical purity in the final products .

Additionally, this compound has been investigated for its reactions with organotin precursors, where its phosphine group can be oxidized to form phosphine oxides during the reaction process .

The synthesis of 4-(diphenylphosphino)benzoic acid can be achieved through several methods:

  • Modification of Existing Procedures: One common approach involves modifying established synthetic routes for similar phosphine-containing acids, such as 2-(diphenylphosphino)benzoic acid .
  • Reactions with Organotin Compounds: Another method includes reacting benzoic acid derivatives with organotin compounds under controlled conditions to introduce the diphenylphosphino group .
  • Direct Phosphination: Direct introduction of the diphenylphosphino group onto benzoic acid derivatives through electrophilic substitution reactions is also explored.

4-(Diphenylphosphino)benzoic acid finds applications primarily in organic synthesis and catalysis. Its ability to participate in various chemical transformations makes it valuable in:

  • Organic Synthesis: As a reagent in the Mitsunobu reaction and other nucleophilic substitution reactions.
  • Catalysis: Serving as a ligand in transition metal catalyzed reactions.
  • Material Science: Potential use in developing new materials due to its unique chemical properties.

Interaction studies involving 4-(diphenylphosphino)benzoic acid have primarily focused on its reactivity with other chemical entities rather than biological interactions. For instance, studies have shown its ability to form complexes with organotin compounds, leading to significant transformations such as oxidation of the phosphine group . These interactions highlight its potential utility in coordination chemistry and materials development.

Several compounds share structural or functional similarities with 4-(diphenylphosphino)benzoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(Diphenylphosphino)benzoic acidPhosphine-containing acidDifferent substitution pattern on the benzene ring
TriphenylphosphinePhosphineLacks carboxylic acid functionality
Diphenylphosphinic acidPhosphinic acidContains an additional phosphorus atom
Phenylphosphonic acidPhosphonic acidDifferent oxidation state of phosphorus

4-(Diphenylphosphino)benzoic acid is unique due to its dual functionality as both an acidic and nucleophilic species, which allows it to participate effectively in a variety of

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Diphenylphosphino)benzoic acid

Dates

Modify: 2023-08-15

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